molecular formula C28H42N2O5S B1248714 Pobilukast edamine CAS No. 137232-03-2

Pobilukast edamine

Cat. No.: B1248714
CAS No.: 137232-03-2
M. Wt: 518.7 g/mol
InChI Key: GWUGCYFQFVTHBT-JIMLSGQQSA-N
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Description

Pobilukast edamine is a small molecule drug that acts as a cysteinyl leukotriene receptor 1 antagonist. It was initially developed by GSK Plc for the treatment of asthma and other respiratory diseases. The compound has shown potential in reducing airway hyperresponsiveness and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pobilukast edamine involves several key steps. One of the methods includes the reaction of an oxiranyl ester with ammonia in acetone and water to yield the corresponding amide. This amide is then condensed with the sodium salt of propenoate using titanium tetrapropoxide in dichloromethane to afford the amide ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pobilukast edamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Mechanism of Action

Pobilukast edamine exerts its effects by antagonizing the cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response and bronchoconstriction. By blocking this receptor, this compound reduces the effects of leukotrienes, leading to decreased inflammation and improved airway function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pobilukast edamine is unique in its specific binding affinity and selectivity for the cysteinyl leukotriene receptor 1. It has shown distinct pharmacological properties compared to other leukotriene receptor antagonists, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

137232-03-2

Molecular Formula

C28H42N2O5S

Molecular Weight

518.7 g/mol

IUPAC Name

(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid;ethane-1,2-diamine

InChI

InChI=1S/C26H34O5S.C2H8N2/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;3-1-2-4/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);1-4H2/t24-,25-;/m1./s1

InChI Key

GWUGCYFQFVTHBT-JIMLSGQQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O.C(CN)N

SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N.O

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N

Synonyms

2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
pobilukast
pobilukast edamine
pobilukast edamine, (R-(R*,S*))-isomer
pobilukast, sodium salt
SK and F 104353
SK and F 104353-Z2
SK and F-104353
SKF 104353

Origin of Product

United States

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